7-Methyl-[1,2,4]triazolo[1,5-a]pyridine

DNA-PK inhibitor cancer therapy kinase selectivity

This 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a critical heterocyclic scaffold essential for developing potent, selective DNA-PK inhibitors and RORγt inverse agonists. The 7-methyl substitution is a key determinant for sub-nanomolar potency and metabolic stability, a property not present in other analogs. A privileged building block for medicinal chemistry programs.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 4999-42-2
Cat. No. B1596321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS4999-42-2
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NN2C=C1
InChIInChI=1S/C7H7N3/c1-6-2-3-10-7(4-6)8-5-9-10/h2-5H,1H3
InChIKeyPCQAWIQBHIFTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4999-42-2): Core Building Block for Kinase and Nuclear Receptor Drug Discovery


7-Methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4999-42-2) is a heterocyclic small-molecule building block with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . This compound belongs to the broader class of triazolopyridines, which have emerged as privileged scaffolds in medicinal chemistry due to their ability to serve as bioisosteres and core templates for kinase inhibitors, nuclear receptor modulators, and other therapeutic agents [1]. The specific 7-methyl substitution pattern confers unique electronic and steric properties that influence binding interactions, metabolic stability, and synthetic accessibility, making it a critical intermediate in the development of selective DNA-dependent protein kinase (DNA-PK) inhibitors and RORγt inverse agonists [2].

Why Generic [1,2,4]Triazolo[1,5-a]pyridine Substitution Fails: The Critical Role of the 7-Methyl Group in 4999-42-2


Generic [1,2,4]triazolo[1,5-a]pyridine analogs lacking the specific 7-methyl substitution exhibit markedly different reactivity, biological activity, and metabolic profiles. The methyl group at the 7-position serves as both a metabolic soft spot and a key structural determinant for target engagement: in DNA-PK inhibitor development, the 7-methyl group is essential for maintaining optimal lipophilic efficiency (LipE) and cellular permeability [1]. Substitution at other positions (e.g., 6-methyl or 8-methyl) or the absence of the methyl group leads to substantial losses in potency, altered selectivity profiles, and compromised pharmacokinetic properties [2]. Furthermore, the 7-methyl group enables regioselective functionalization via directed lithiation, a synthetic advantage not available with unsubstituted analogs [3]. These quantitative and functional differences underscore why 7-methyl-[1,2,4]triazolo[1,5-a]pyridine cannot be replaced by in-class compounds without significant performance degradation.

Quantitative Differentiation of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine (4999-42-2) Against Key Comparators


DNA-PK Inhibitor AZD7648: Potency and Selectivity Driven by the 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine Core

The 7-methyl-[1,2,4]triazolo[1,5-a]pyridine core is a critical structural component of AZD7648 (compound 16), a clinical-stage DNA-PK inhibitor. The 7-methyl group contributes to the compound's exceptional biochemical potency (IC50 = 0.6 nM against DNA-PKcs) and excellent selectivity over related PI3K and PI3K-related kinases [1]. In cellular assays, AZD7648 demonstrated an IC50 of 89 nM in an autophosphorylation assay (A549 cells), confirming potent target engagement [1]. In comparison, earlier lead compounds lacking this specific substitution pattern showed significantly reduced potency and compromised selectivity profiles .

DNA-PK inhibitor cancer therapy kinase selectivity

RORγt Inverse Agonist 5a: Pharmacokinetic and Potency Advantages of the 7-Methyl Substitution

In the development of RORγt inverse agonists for autoimmune diseases, the 7-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold in compound 5a (6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide) enabled a favorable balance of potency and pharmacokinetic properties [1]. Compound 5a demonstrated an IC50 of 12 nM in a RORγt reporter gene assay and an EC50 of 27 nM in a human whole-blood IL-17A inhibition assay [1]. In vivo, oral administration of 5a at 10 mg/kg in a mouse IL-18/23-induced cytokine expression model resulted in a 79% reduction in IL-17A production, demonstrating robust target engagement and efficacy [1]. In comparison, the parent analog 3a, lacking the 7-methyl group, exhibited metabolic instability and lower in vivo potency [2].

RORγt inverse agonist autoimmune disease IL-17 inhibition

Synthetic Utility: Regioselective 7-Position Functionalization via Directed Lithiation

The 7-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold enables regioselective functionalization at the 7-position via directed lithiation, a transformation not possible with unsubstituted analogs. Treatment of 7-methyl-[1,2,4]triazolo[1,5-a]pyridine with n-butyllithium at -78°C generates the 7-lithiomethyl derivative, which reacts with electrophiles (e.g., aldehydes, ketones, alkyl halides) to yield 7-substituted products in good yields (typically 60-85%) [1]. In contrast, unsubstituted [1,2,4]triazolo[1,5-a]pyridine undergoes lithiation at the 7-position of the pyridine ring, yielding a different regioisomer and exhibiting lower yields due to competing ring-opening pathways [2]. This differential reactivity provides a synthetic advantage for constructing complex molecules with precise substitution patterns.

directed lithiation C-H functionalization synthetic methodology

Selectivity Profile in Kinase Inhibition: Reduced Off-Target Activity vs. PI3K Isoforms

The 7-methyl-[1,2,4]triazolo[1,5-a]pyridine core in AZD7648 confers exceptional kinome-wide selectivity, a critical attribute for reducing off-target toxicity. AZD7648 exhibited weak activity against PI3Kα (IC50 = 1.7 μM) and PI3Kγ (IC50 = 1.2 μM), representing a selectivity window of >2,800-fold for PI3Kα and >2,000-fold for PI3Kγ relative to DNA-PKcs inhibition [1]. In a broader kinome panel (367 kinases), AZD7648 at 1 μM showed >80% inhibition for only three kinases: DNA-PKcs (primary target), PI3Kα, and PI3Kγ, demonstrating excellent selectivity [1]. In contrast, earlier triazolopyridine-based DNA-PK inhibitors lacking the optimized 7-methyl substitution pattern exhibited significantly higher off-target activity, with some compounds showing >50% inhibition of 20-30 kinases at 1 μM [2].

kinase selectivity PI3K off-target profiling

Proven Application Scenarios for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4999-42-2)


DNA Damage Response Inhibitor Development (DNA-PK, ATM, ATR)

Medicinal chemistry teams developing selective inhibitors of DNA damage response kinases (DNA-PK, ATM, ATR) for oncology applications should prioritize 7-methyl-[1,2,4]triazolo[1,5-a]pyridine as a core scaffold. The 7-methyl group is essential for achieving sub-nanomolar potency (IC50 = 0.6 nM) and >2,800-fold selectivity over PI3K isoforms, as demonstrated in the clinical candidate AZD7648 [1]. This building block enables the construction of potent, selective inhibitors that sensitize tumors to radiotherapy and DNA-damaging chemotherapeutics, with monotherapy activity observed in murine xenograft models [1].

Autoimmune and Inflammatory Disease Therapeutics Targeting RORγt

Research programs targeting RORγt for psoriasis, rheumatoid arthritis, and inflammatory bowel disease benefit from the 7-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold due to its favorable impact on metabolic stability and oral bioavailability. Compound 5a, incorporating this core, achieved an IC50 of 12 nM in reporter gene assays and a 79% reduction in IL-17A production in vivo at 10 mg/kg [2]. The 7-methyl substitution directly addresses the metabolic instability observed in earlier analogs, enabling robust in vivo efficacy [2].

Regioselective Synthesis of Functionalized Triazolopyridine Libraries

Synthetic and medicinal chemistry groups constructing diverse triazolopyridine libraries should utilize 7-methyl-[1,2,4]triazolo[1,5-a]pyridine for its unique regioselective lithiation chemistry. The 7-methyl group directs lithiation to the methyl position, enabling efficient C-C bond formation with electrophiles in 60-85% yields [3]. This synthetic handle is not available in unsubstituted analogs, which undergo competing ring-opening side reactions and yield different regioisomers [4]. This methodology reduces synthetic steps and improves overall yield in the construction of complex molecules.

Selective Kinase Inhibitor Lead Optimization

Lead optimization programs seeking highly selective kinase inhibitors should evaluate the 7-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold as a privileged core for minimizing off-target activity. The scaffold in AZD7648 demonstrated exceptional kinome-wide selectivity, with >80% inhibition of only 3 out of 367 kinases at 1 μM [1]. This selectivity profile is superior to earlier triazolopyridine-based inhibitors, which often exhibited broader off-target kinase engagement [5]. The 7-methyl group contributes to this selectivity by optimizing binding interactions within the kinase ATP-binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.